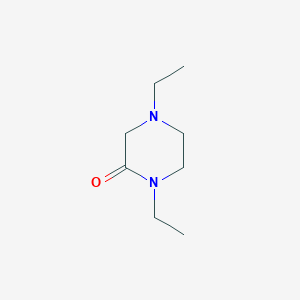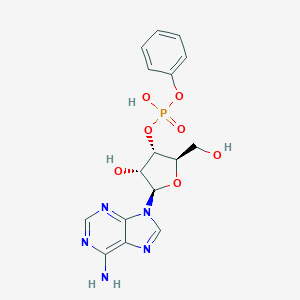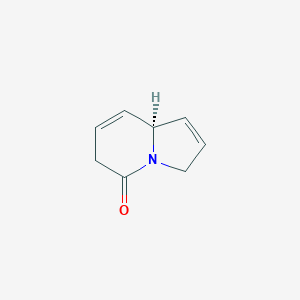
5-Hepten-3-yn-2-one, 6-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hepten-3-yn-2-one, 6-methyl-(9CI) is an organic compound with the molecular formula C8H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
From Acetone and Acetylene: One common method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.
Industrial Production Methods:
Catalytic Oxidation: Industrially, 5-Hepten-3-yn-2-one, 6-methyl-(9CI) can be produced through the catalytic oxidation of heptene in the presence of an iron oxide catalyst.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various products, including ketones and carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for the addition of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Products include 6-methyl-5-heptene-3-one and 6-methyl-5-heptene-3-ol.
Reduction: Products include 6-methyl-5-heptene-3-ene and 6-methyl-5-heptane-3-one.
Substitution: Products vary depending on the nucleophile used but can include various substituted alkenes and alkynes.
Scientific Research Applications
5-Hepten-3-yn-2-one, 6-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Hepten-3-yn-2-one, 6-methyl-(9CI) exerts its effects varies depending on the application:
In Medicine: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins, leading to cell death.
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks the triple bond, making it less reactive in certain types of chemical reactions.
2-Methyl-3-butyn-2-ol: This compound is an intermediate in the synthesis of 5-Hepten-3-yn-2-one, 6-methyl-(9CI) and shares some chemical properties.
Uniqueness:
- The presence of both a double bond and a triple bond in 5-Hepten-3-yn-2-one, 6-methyl-(9CI) makes it a highly versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that similar compounds cannot.
Properties
CAS No. |
149183-86-8 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
6-methylhept-5-en-3-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-7(2)5-4-6-8(3)9/h5H,1-3H3 |
InChI Key |
DQASYXPOVOHHTE-UHFFFAOYSA-N |
SMILES |
CC(=CC#CC(=O)C)C |
Canonical SMILES |
CC(=CC#CC(=O)C)C |
Synonyms |
5-Hepten-3-yn-2-one, 6-methyl- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)



![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

